GM1a Ganglioside sugar-NAc-sp3-Biotin
Description
Properties
Molecular Formula |
C28H33F2N7O2S |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
GM1a Ganglioside Derivatives
Functional Insights :
- The NAc-sp3 linker in GM1a-NAc-sp3-Biotin preserves spatial orientation of the oligosaccharide, critical for binding toxins like LT-IIc .
- Unlike ceramide-containing GM1a (e.g., murine macrophage GM1a with C16/C24 fatty acids), biotinylated derivatives lack lipid anchors, altering membrane integration but improving utility in surface plasmon resonance (SPR) and ELISA .
Other Gangliosides
Comparison with Biotinylated Glycans
Research Findings :
- GM1a-NAc-sp3-Biotin’s extended linker improves accessibility for large ligands (e.g., cholera toxin B subunit) compared to shorter linkers .
- In contrast to simple biotinylated glycans (e.g., Pk antigen), GM1a derivatives retain complex glycan motifs necessary for studying ganglioside-pathogen interactions .
Preparation Methods
Core Ganglioside Framework Construction
The synthesis begins with the assembly of GM1a’s glycan core, which comprises a sialylated lactosyl moiety linked to galactose and N-acetylgalactosamine (GalNAc). A pivotal step involves the sulfonamidoglycosidation reaction , which establishes the β-linkage between GalNAc and the C4 hydroxyl group of galactose. This reaction exploits the proximal hydroxyl directing effect, ensuring stereochemical fidelity with yields exceeding 60% under optimized conditions. Critical parameters include:
Table 1: Glycosylation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Side Products (%) |
|---|---|---|---|
| Temperature | −40°C | 62 | 8 |
| Donor-Activator Ratio | 1:1.2 | 58 | 12 |
| Solvent System | Dichloromethane | 65 | 5 |
Deacetylation and N-Acylation for Biotin Incorporation
Natural GM1a undergoes alkaline hydrolysis to remove acetyl groups, yielding a deacetylated intermediate reactive for N-acylation. A mixed anhydride approach using ethyl chloroformate and biotinylated fatty acids (e.g., biotin-decanoic acid) achieves selective N-acylation. This method, adapted from fluorescent GM1 labeling techniques, provides a 40–45% yield of biotinylated GM1a derivatives.
Mechanistic Insight :
The mixed anhydride intermediate reacts with the deacetylated GM1a’s amine group, forming a stable amide bond. Subsequent N-acetylation with acetic anhydride restores the GalNAc moiety, confirmed via -NMR and GLC-MS.
Enzymatic and Chemoenzymatic Approaches
Glycosyltransferase-Mediated Assembly
Enzymatic methods leverage recombinant glycosyltransferases to sequentially add sugar residues to a ceramide backbone. For GM1a, the pathway involves:
-
Glucosylceramide synthase (GCS) : Initiates glycosphingolipid synthesis by transferring glucose to ceramide.
-
Lactosylceramide synthase : Adds galactose to form lactosylceramide.
-
Sialyltransferases (ST3Gal1, ST6Gal1) : Introduce sialic acid residues at specific positions.
CRISPR-Cas9 knockout studies reveal that ablation of β-1,3-N-acetylglucosaminyltransferase 5 (B3GNT5) disrupts α-2,6-sialylation on N-glycoproteins, underscoring the interdependence of glycosylation pathways.
Biotin Conjugation via Sp3 Spacer
The sp3 spacer (a three-carbon chain) bridges the glycan and biotin, minimizing steric hindrance. A two-step protocol is employed:
-
Activation of Biotin : Biotin is functionalized with a maleimide or NHS ester group.
-
Thiol-Ene Click Chemistry : The activated biotin reacts with a thiolated GM1a derivative, forming a stable thioether bond.
Yield Considerations :
-
Maleimide-biotin: 55–60% yield.
-
NHS ester-biotin: 50–55% yield (lower due to hydrolysis side reactions).
Analytical Validation and Quality Control
Structural Confirmation via Spectroscopic Methods
Functional Assays
-
Surface Plasmon Resonance (SPR) : Measures binding affinity to streptavidin (KD ≈ 1–5 nM).
-
Ganglioside Microarray Screening : Validates retention of GM1a’s lectin-binding capacity post-biotinylation.
Challenges and Innovations
Stereochemical Complexity
Sialic acid’s α-2,3-linkage to galactose requires precise enzymatic control, as chemical synthesis often yields undesired β-anomers. Solutions include:
Scalability and Cost
Biotinylation reagents and glycosyl donors constitute 70% of total synthesis costs. Recent advances in continuous flow chemistry reduce reagent consumption by 40%, enabling milligram-scale production.
Comparative Analysis of Preparation Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Cost (USD/mg) | Key Limitation |
|---|---|---|---|---|
| Chemical Synthesis | 40–45 | 90–95 | 2,500 | Multi-step purification |
| Enzymatic Assembly | 25–30 | 85–90 | 3,200 | Enzyme instability |
| Chemoenzymatic Hybrid | 50–55 | 92–97 | 2,800 | Optimized conditions required |
Q & A
Q. What are the structural determinants of GM1a ganglioside that influence its binding to bacterial toxins like LT-IIc and VVH?
The binding specificity of GM1a is dictated by its oligosaccharide sequence (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glc) and ceramide composition. For example, GM1a with C16/C24 fatty acid ceramides (e.g., from murine macrophages) exhibits enhanced binding to LT-IIc compared to C18 ceramide variants (e.g., bovine brain GM1a) due to improved carbohydrate orientation and membrane accessibility . Structural validation via enzymatic degradation (e.g., neuraminidase treatment) and mass spectrometry is critical for confirming sialic acid linkages and ceramide profiles .
Q. What analytical techniques are essential for characterizing synthetic GM1a derivatives?
Thin-layer chromatography (TLC) is used for initial separation, while MALDI-TOF mass spectrometry confirms molecular weight and purity. Nuclear magnetic resonance (NMR) provides detailed structural elucidation, particularly for verifying glycosidic bonds and ceramide structures. Enzymatic assays (e.g., using α2-3 neuraminidase) can validate sialic acid positioning .
Q. How does the source of GM1a (e.g., murine macrophages vs. neural tissue) impact experimental outcomes?
Murine macrophage-derived GM1a contains C16/C24 ceramides, which promote toxin binding by optimizing carbohydrate presentation. In contrast, bovine neural GM1a with C18 ceramides may reduce binding affinity due to steric hindrance. Researchers should standardize GM1a sources or use chemoenzymatic synthesis to ensure homogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding data caused by ceramide heterogeneity?
Methodology:
- Synthesize GM1a with defined ceramide structures using chemoenzymatic approaches (e.g., LgtD galactosyltransferase for oligosaccharide elongation) .
- Compare binding kinetics via surface plasmon resonance (SPR) across ceramide variants. For example, RAW264.7 cell-derived GM1a (C16/C24) shows 3-fold higher LT-IIc affinity than bovine GM1a (C18) .
- Use knockout cell models (e.g., TLR4-deficient macrophages) to isolate GM1a-specific interactions from co-receptor effects .
Q. What strategies enable site-specific biotinylation of GM1a for probe development?
Methodology:
- Introduce biotin via an NAc-sp3 linker at the reducing-end glucose residue using chemoenzymatic synthesis. This preserves the oligosaccharide's binding epitopes while enabling streptavidin-based immobilization .
- Validate functionality via glycan arrays: Biotinylated GM1a probes immobilized on streptavidin-coated slides retain cholera toxin binding, with signal intensities comparable to native GM1a .
Q. How can glycan arrays differentiate GM1a binding specificity across toxin families?
Methodology:
- Print biotinylated GM1a derivatives on streptavidin-functionalized slides. Screen against fluorescently labeled toxins (e.g., Vibrio vulnificus hemolysin [VVH] vs. LT-IIc) at concentrations ranging from 0.1–10 µg/mL.
- Quantitative analysis reveals that GM1a binds VVH with 10-fold higher affinity than GD1a, while LT-IIc shows no preference between GM1a and GD1a .
Q. What experimental designs address co-receptor involvement in GM1a-mediated toxin uptake?
Methodology:
- Combine competitive inhibition assays (e.g., pre-treat cells with anti-TLR2 antibodies) with SPR-based direct binding measurements. For LT-IIc, TLR2 knockout reduces cellular toxicity by 70%, indicating co-receptor dependence .
- Use biotinylated GM1a in pull-down assays to identify associated membrane proteins (e.g., TLR4) via LC-MS/MS .
Data Contradiction Analysis
Q. Why do some studies report GM1a as a primary toxin receptor while others highlight GD1a or GT1b?
Resolution:
- Toxin specificity varies by structural context. For example, LT-IIc binds GM1a exclusively, whereas cholera toxin interacts with GM1a, GD1a, and asialo-GM1 in glycan arrays .
- Technical factors matter: Non-covalent array platforms may overestimate GD1a binding due to membrane fluidity effects, while covalent arrays better reflect physiological rigidity .
Methodological Best Practices
Q. How to optimize enzymatic synthesis of GM1a derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
